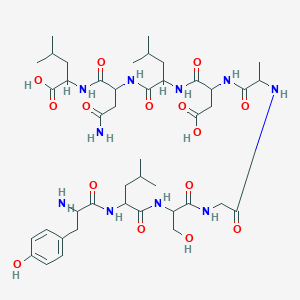
Cancer/testis antigen 1 (119-143)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Cancer/testis antigen 1; NY-ESO-1
Scientific Research Applications
Immunogenicity and Vaccine Development
Cancer/testis (CT) antigens, such as Cancer/testis antigen 1, are predominantly expressed in male germ cells in the testis and in various tumors, but not in adult somatic tissues. This unique expression pattern makes them ideal targets for cancer immunotherapy. Their immunogenicity has been confirmed through spontaneous humoral and cell-mediated immune responses in cancer patients, leading to the development of antigen-specific cancer vaccines. Clinical trials with MAGE-A and NY-ESO-1, which are part of the CT antigen family, are currently in progress (Scanlan et al., 2002).
Tumor Biomarker and Early Detection
CT antigens, including Cancer/testis antigen 1, have potential as biomarkers for early detection of cancers. Their aberrant expression in various tumor types and restricted expression in normal tissues make them suitable for this purpose. Cancer/testis antigens are being evaluated for their role in oncogenesis, and their expression profiles in tumors may correlate with specific cancer types and disease progression (Simpson et al., 2005).
Therapeutic Applications in Urological Malignancies
CT antigens, including Cancer/testis antigen 1, are being investigated for their clinical management in urological malignancies. They have shown potential roles as novel biomarkers, offering increased specificity and sensitivity compared to current clinical markers. These antigens are also being considered as therapeutic targets for cancer immunotherapy (Kulkarni et al., 2012).
Role in Hormone-Receptor Negative and High-Grade Breast Cancers
Research indicates that CT antigens are preferentially expressed in hormone receptor-negative and high-grade breast cancers. This finding has implications for the potential of CT-based immunotherapy in these cancer types, considering the limited treatment options for ER/PR/HER2 triple-negative breast cancer (Chen et al., 2011).
Putative Function and Regulation
CT antigens, such as Cancer/testis antigen 1, are part of a large family of tumor-associated antigens with a tumor-restricted pattern of expression. Their function during spermatogenesis is still largely unknown, but they are being actively studied for their role in cancer biology. Epigenetic events, particularly DNA methylation, seem to be the primary mechanism regulating their expression in both normal and transformed cells, including in cancer stem cells (Fratta et al., 2011).
Properties
sequence |
PGVLLKEFTVSGNILTIRLTAADHR |
|---|---|
source |
Homo sapiens (human) |
storage |
Common storage 2-8℃, long time storage -20℃. |
Synonym |
Cancer/testis antigen 1 (119-143); NY-ESO-1 (119-143) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



